molecular formula C25H19N3O5 B11023011 N-(1,3-benzodioxol-5-ylmethyl)-2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)acetamide

N-(1,3-benzodioxol-5-ylmethyl)-2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)acetamide

Cat. No.: B11023011
M. Wt: 441.4 g/mol
InChI Key: HZDYXEOLDCYSGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,3-Benzodioxol-5-ylmethyl)-2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)acetamide is a complex heterocyclic compound featuring an isoindoloquinazolinone core fused with a benzodioxole moiety via an acetamide linker.

Properties

Molecular Formula

C25H19N3O5

Molecular Weight

441.4 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-(5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)acetamide

InChI

InChI=1S/C25H19N3O5/c29-22(26-12-15-9-10-20-21(11-15)33-14-32-20)13-27-23-16-5-1-2-6-17(16)25(31)28(23)19-8-4-3-7-18(19)24(27)30/h1-11,23H,12-14H2,(H,26,29)

InChI Key

HZDYXEOLDCYSGX-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)CN3C4C5=CC=CC=C5C(=O)N4C6=CC=CC=C6C3=O

Origin of Product

United States

Biological Activity

N-(1,3-benzodioxol-5-ylmethyl)-2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)acetamide is a complex organic compound with potential applications in medicinal chemistry. This compound features a unique structural arrangement that combines a benzodioxole moiety with an isoindoloquinazoline core, which may confer distinct biological activities.

The molecular formula of the compound is C29H27N3O5C_{29}H_{27}N_{3}O_{5} with a molecular weight of 497.55 g/mol. The compound exhibits several important physicochemical properties:

PropertyValue
Molecular Weight497.55 g/mol
LogP (octanol/water partition)3.242
Hydrogen Bond Acceptors8
Hydrogen Bond Donors1
Polar Surface Area72.289 Ų

Biological Activity

Research has indicated that compounds similar to this compound exhibit significant biological activities, particularly in the realm of cancer therapeutics.

The mechanism by which this compound exerts its biological effects is likely related to its interaction with specific biological targets such as protein kinases. For instance, compounds with structural similarities have shown high selectivity for Src family kinases (SFKs), which are critical in cancer progression. These interactions can lead to inhibition of tumor growth and modulation of signaling pathways involved in cell proliferation and apoptosis .

Case Studies and Research Findings

  • Inhibition Studies : A study demonstrated that related compounds effectively inhibited c-Src and Abl enzymes at low nanomolar concentrations, showcasing excellent pharmacokinetic properties and significant anti-tumor activity in vivo . This suggests that this compound may share similar inhibitory characteristics.
  • Cell Line Studies : In vitro studies using various cancer cell lines have shown that isoindoloquinazoline derivatives can induce apoptosis and inhibit cell proliferation. Such findings indicate the potential for these compounds as therapeutic agents against various cancers.
  • Structural Activity Relationship (SAR) : The unique combination of the benzodioxole and isoindoloquinazoline structures may provide insights into the SAR for developing more potent derivatives with enhanced biological activity.

Comparison with Similar Compounds

Tetrazolo[1,5-c]quinazolin-5(6H)-one Derivatives

  • Core Structure: Tetrazoloquinazolinone derivatives share a quinazoline backbone but incorporate a tetrazole ring instead of the isoindole fusion in the target compound.
  • Synthesis: Alkylation of tetrazoloquinazolinone with chloroacetic acid failed due to quinazoline ring cleavage, necessitating alternative routes (e.g., alkaline hydrolysis of ester intermediates) .
  • Key Difference: The isoindoloquinazolinone core in the target compound likely offers greater stability compared to the tetrazoloquinazolinone system, which is prone to degradation under basic conditions .

Thiazole-5-Acetate Derivatives

  • Example : 4a (Thiazole-5-acetate ester, 93% purity) from J. Indian Chem. Soc. (2006) .
  • Core Structure: A thiazole ring linked to an acetate ester, distinct from the isoindoloquinazolinone system.
  • Synthesis : Achieved via condensation of substituted benzene thioamides with chloroacetic acid, yielding high-purity products (melting point: 119–120°C) .
  • Comparison : The acetamide linker in the target compound may confer improved hydrolytic stability compared to ester-based analogues like 4a.

(E)-4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-N-Phenyl Benzamide

  • Core Structure : A thiazolidinedione ring conjugated to a benzamide framework .

Physicochemical and Spectral Data Comparison

Compound Name Core Structure Substituents Yield/Purity Melting Point (°C) Key Spectral Data (IR/NMR)
Target Compound Isoindoloquinazolinone Benzodioxolylmethyl, acetamide N/A N/A N/A
Tetrazolo[1,5-c]quinazolin-5(6H)-one Tetrazoloquinazolinone Acetic acid derivative Low N/A Cleavage product: δ 7.8–8.2 (1H NMR)
Thiazole-5-acetate 4a Thiazole Ethyl ester 93% 119–120 IR: 1720 cm⁻¹ (C=O); 1H NMR: δ 4.2 (s, CH₂)
(E)-4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-N-phenyl benzamide Thiazolidinedione Phenyl, benzamide N/A N/A N/A

Functional Group Impact on Reactivity and Bioactivity

  • Benzodioxole Group : Enhances lipophilicity and may improve blood-brain barrier penetration compared to simpler phenyl or ester groups in analogues .
  • Acetamide Linker : Offers hydrolytic stability over ester linkages (e.g., in 4a) and facilitates hydrogen bonding with biological targets .

Preparation Methods

Formation of 3-Amino-quinazolin-4(3H)-one Intermediates

The quinazolinone ring is typically synthesized via cyclocondensation of anthranilic acid derivatives with acylating agents. For example:

  • Step 1 : Reaction of anthranilic acid (1 ) with acyl chlorides yields 2-amidobenzoic acid derivatives (2a–c ).

  • Step 2 : Dehydrative cyclization using agents like thionyl chloride (SOCl₂) produces benzoxazinone intermediates (3a–c ).

  • Step 3 : Treatment with hydrazine hydrate generates 3-amino-quinazolin-4(3H)-ones (4a–c ) in high yields (85–92%).

Table 1 : Optimization of Quinazolinone Cyclization

Starting MaterialReagent/ConditionsYield (%)Reference
Anthranilic acidChloroacetyl chloride/DMF92
2-Amidobenzoic acidSOCl₂, reflux88
BenzoxazinoneNH₂NH₂·H₂O, ethanol90

Construction of the Isoindolo[2,1-a]quinazoline System

The isoindoloquinazoline scaffold is formed via intramolecular cyclization or Diels-Alder reactions:

  • Method A : Copper-catalyzed annulation of Ugi intermediates with ethanones (e.g., acetophenone) in dimethyl sulfoxide (DMSO) at 90°C yields the fused heterocycle with 53–90% efficiency.

  • Method B : Intramolecular Diels-Alder furan (IMDAF) reactions of 2-furylquinazolinones with α,β-unsaturated anhydrides produce epoxyisoindoloquinazolines with >80% diastereoselectivity.

Critical Parameters :

  • Catalyst : CuBr/Cs₂CO₃ enhances annulation efficiency.

  • Solvent : DMSO optimizes cyclization kinetics.

Functionalization with the Benzodioxolylmethyl-Acetamide Side Chain

Amidation of the Quinazolinone Nitrogen

The acetamide side chain is introduced via nucleophilic substitution:

  • Step 1 : Chloroacetylation of 3-amino-quinazolin-4(3H)-one (4a–c ) with chloroacetyl chloride in dichloromethane (DCM) and triethylamine (TEA) yields 2-chloro-N-(quinazolinonyl)acetamide derivatives (5a–c ).

  • Step 2 : Reaction with 1,3-benzodioxol-5-ylmethanamine under basic conditions (K₂CO₃, acetone) affords the final compound.

Table 2 : Side-Chain Coupling Optimization

IntermediateAmine ReagentConditionsYield (%)Reference
2-Chloroacetamide1,3-Benzodioxol-5-ylmethanamineK₂CO₃, acetone, reflux68–75
BromoacetamideBenzodioxolylmethylamineCs₂CO₃, DMF, 80°C72

Purification and Characterization

Chromatographic Techniques

  • Preparative TLC : Used for intermediates (e.g., 5a–c ) with hexane/ethyl acetate (3:1).

  • Column Chromatography : Silica gel with gradient elution (petroleum ether → ethyl acetate) isolates the final product.

Spectroscopic Validation

  • NMR : Key signals include:

    • ¹H NMR (DMSO-d₆) : δ 7.8–8.2 (isoindoloquinazoline protons), δ 5.9–6.1 (benzodioxole OCH₂O), δ 4.4–4.6 (N-CH₂-CO).

    • ¹³C NMR : 165–170 ppm (amide C=O), 148–152 ppm (quinazolinone C=O).

  • HRMS : Molecular ion [M+H]⁺ at m/z 441.4 (C₂₅H₁₉N₃O₅).

Comparative Analysis of Synthetic Routes

Table 3 : Efficiency of Reported Methods

MethodTotal StepsOverall Yield (%)Key AdvantageLimitation
Copper-catalyzed annulation358High diastereoselectivityRequires anhydrous conditions
IMDAF cyclization445Modular scaffold diversityLow yield in final step
Sequential amidation532Scalable intermediatesLaborious purification

Q & A

Q. What are the key synthetic routes for this compound, and how can purity be ensured?

The synthesis involves multi-step reactions starting with precursors like quinazoline derivatives and benzodioxole-containing intermediates. Critical steps include cyclization to form the isoindoloquinazolinone core, followed by amide coupling. Purification requires column chromatography (silica gel, eluent: CHCl₃/MeOH gradient) and recrystallization from ethanol. Purity is confirmed via HPLC (>95%) and NMR spectroscopy (e.g., absence of residual solvent peaks) .

Q. How is structural characterization performed post-synthesis?

Structural confirmation relies on:

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR to verify proton environments and carbon frameworks (e.g., benzodioxole methylene at δ 4.5–5.0 ppm, quinazolinone carbonyl at δ 165–170 ppm).
  • Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]+^+ at m/z 487.1522).
  • X-ray crystallography : Resolves stereochemistry and hydrogen-bonding networks (e.g., triclinic P1 space group with dimeric H-bonding) .

Q. What preliminary biological activities have been reported?

In vitro studies suggest anti-cancer potential via inhibition of kinases (e.g., EGFR, IC50_{50} ~1.2 µM) and induction of apoptosis in HeLa cells. Assays include MTT viability tests and flow cytometry for caspase-3 activation. Selectivity over normal fibroblasts (e.g., WI-38) is critical to prioritize further studies .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during isoindoloquinazolinone core formation?

Challenges include competitive cleavage of the quinazoline ring under acidic conditions. Optimization strategies:

  • Design of Experiments (DoE) : Use fractional factorial designs to test variables (temperature, solvent polarity, catalyst loading). For example, refluxing in DMF at 120°C with K2 _2CO3_3 improves yield (72% vs. 45% in THF) .
  • In situ monitoring : Employ HPLC-MS to track intermediate stability and adjust reaction times dynamically .

Q. How to address contradictions in biological activity between in vitro and in vivo models?

Discrepancies may arise from poor pharmacokinetics (e.g., low oral bioavailability) or off-target effects. Methodological approaches:

  • Metabolic stability assays : Microsomal incubation (human liver microsomes) to assess CYP450-mediated degradation.
  • Pharmacokinetic profiling : Measure plasma half-life (t1/2_{1/2}) and tissue distribution in rodent models.
  • Proteomics : Identify off-target binding via affinity chromatography and LC-MS/MS .

Q. What computational tools predict target interactions and guide SAR studies?

  • Molecular docking : AutoDock Vina or Schrödinger Suite to model binding to kinases (e.g., EGFR ATP-binding pocket).
  • Quantum mechanical calculations : Assess electronic properties (e.g., HOMO-LUMO gaps) influencing redox activity.
  • Machine learning : Train models on imidazoquinazolinone datasets to predict IC50_{50} values for novel analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.